4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group and a dimethylaminocarbonyl group attached to a phenyl ring
Properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(2)15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(9-11)17(20)21/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZOWLLMODXOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686311 | |
| Record name | 4'-Hydroxy-N,N-dimethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-29-5 | |
| Record name | 4'-Hydroxy-N,N-dimethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of a suitable precursor followed by the introduction of the dimethylaminocarbonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as halogens or sulfonic acids can be used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted phenyl derivatives can be formed.
Oxidation: Oxidized derivatives with different functional groups are obtained.
Scientific Research Applications
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitro group and the dimethylaminocarbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
- 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
Uniqueness
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol is unique due to the presence of both a nitro group and a dimethylaminocarbonyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
